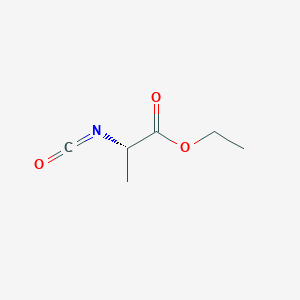
Propanoic acid, 2-isocyanato-, ethyl ester, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- is a chemical compound with the molecular formula C6H9NO3. This compound is known for its unique structure, which includes an isocyanate group attached to the second carbon of the propanoic acid backbone, and an ethyl ester group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- typically involves the esterification of propanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Acid or base catalysts are often used to facilitate these reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl propanoate: Similar ester structure but lacks the isocyanate group.
Ethyl 2-hydroxypropanoate: Contains a hydroxyl group instead of an isocyanate group.
Ethyl 2-oxopropanoate: Contains a keto group instead of an isocyanate group
Uniqueness
The presence of the isocyanate group in Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- makes it unique compared to other similar compounds. This functional group imparts distinct reactivity, allowing it to participate in specific chemical reactions that other esters cannot.
Biological Activity
Overview
Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- is a chiral compound featuring an isocyanate functional group. This group is known for its high reactivity, particularly in forming urea and carbamate derivatives. The biological activity of this compound is largely influenced by its interaction with biological systems through the isocyanate group, which can form covalent bonds with nucleophilic sites such as amines or hydroxyl groups in biomolecules.
Biological Activity and Mechanisms
-
Reactivity of the Isocyanate Group :
- The isocyanate moiety in this compound reacts with amine groups in proteins and peptides, potentially forming stable urea linkages. This reactivity underpins its potential use in modifying biological macromolecules or as a precursor for bioactive derivatives.
-
Potential Toxicity :
- Isocyanates are known to cause irritation to skin, eyes, and respiratory systems and may lead to sensitization upon prolonged exposure. Acute toxicity via inhalation has been reported for related compounds .
- The compound’s toxicity profile likely includes risks associated with protein adduct formation, which can trigger immune responses or disrupt normal protein function.
- Applications in Enzyme Inhibition :
- Antimicrobial Potential :
- Environmental and Health Risk Assessment :
Data Table: Comparative Bioactivity of Related Isocyanates
| Compound | Biological Activity | Toxicity Profile | Applications |
|---|---|---|---|
| Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- | Reactivity with proteins; potential enzyme inhibition | Skin/respiratory irritation; sensitization | Precursor for bioactive derivatives |
| Methylenediphenyl diisocyanate (MDI) | Protein adduct formation; immune response | Acute inhalation toxicity; sensitizer | Polyurethane synthesis |
| Carvacrol isocyanate derivatives | Antimicrobial activity; enzyme inhibition | Low cytotoxicity | Antimicrobial coatings; drug development |
Case Studies
- Enzyme Inhibition Studies :
- Antimicrobial Research :
- Toxicological Assessments :
Properties
CAS No. |
33280-95-4 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
ethyl (2S)-2-isocyanatopropanoate |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3/t5-/m0/s1 |
InChI Key |
PFIQRPNWLUAMOF-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)N=C=O |
Canonical SMILES |
CCOC(=O)C(C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















